6-Aminocaproic acid

Beschreibung

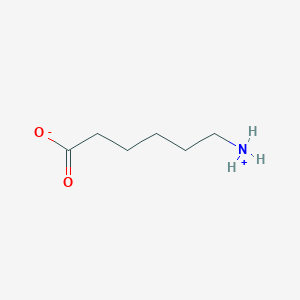

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-aminohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c7-5-3-1-2-4-6(8)9/h1-5,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLXKOJJOQWFEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Record name | aminocaproic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Aminocaproic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020070 | |

| Record name | Aminocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water or Solvent Wet Solid, White solid; [HSDB] White crystalline solid; [MSDSonline], Solid | |

| Record name | Hexanoic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Aminocaproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3484 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4), 1 G IN 3 ML OF WATER; SLIGHTLY SOL IN ALCOHOL; PRACTICALLY INSOL IN CHLOROFORM & ETHER, 505.0 mg/mL at 25 °C | |

| Record name | SID57260392 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Aminocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-AMINOCAPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

FINE, WHITE, CRYSTALLINE POWDER, LEAVES FROM ETHER | |

CAS No. |

60-32-2 | |

| Record name | 6-Aminohexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aminocaproic acid [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | aminocaproic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminohexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-aminohexanoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hexanoic acid, 6-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Aminocaproic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aminocaproic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOCAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6F3787206 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-AMINOCAPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202-203 °C, 205 °C | |

| Record name | Aminocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 6-AMINOCAPROIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Aminocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001901 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Antifibrinolytic Action of 6-Aminocaproic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action of 6-aminocaproic acid (also known as epsilon-aminocaproic acid or EACA) in the fibrinolytic system. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development who require a detailed understanding of this clinically significant antifibrinolytic agent.

Core Mechanism of Action: Competitive Inhibition of Lysine Binding Sites

This compound is a synthetic derivative of the amino acid lysine.[1] Its primary mechanism of action lies in its structural analogy to lysine, which allows it to act as a competitive inhibitor of the lysine-binding sites on plasminogen and plasmin.[1][2][3] These lysine-binding sites are crucial for the assembly of the fibrinolytic components on the fibrin clot surface, a prerequisite for efficient fibrin degradation.

The fibrinolytic process is initiated when plasminogen, an inactive zymogen, is converted to the active serine protease plasmin by tissue plasminogen activator (tPA) or urokinase-type plasminogen activator (uPA).[1] This activation is significantly enhanced when both plasminogen and tPA are bound to fibrin. By occupying the lysine-binding sites on plasminogen, this compound effectively prevents plasminogen from binding to the fibrin clot.[1] This inhibition of binding has two major consequences:

-

Reduced Plasminogen Activation: The colocalization of plasminogen and tPA on the fibrin surface is critical for efficient plasminogen activation. By preventing plasminogen from binding to fibrin, this compound significantly reduces the rate of plasmin formation.[1][2][3]

-

Inhibition of Plasmin Activity: To a lesser extent, this compound can also inhibit the activity of already formed plasmin by binding to its lysine-binding sites, thereby preventing plasmin from effectively degrading the fibrin matrix.[4]

The overall effect is a potent inhibition of fibrinolysis, leading to the stabilization of fibrin clots.[1][2][3] This makes this compound a valuable therapeutic agent in clinical situations characterized by excessive bleeding due to hyperfibrinolysis.[5]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the normal fibrinolytic pathway and the mechanism by which this compound disrupts this process.

Quantitative Data

The inhibitory effects of this compound on the fibrinolytic system have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Context | Reference |

| Ki | 5.7 µM | Inhibition of Glu-Plasminogen binding to Streptokinase | [6] |

| Ki | 81.1 µM | Inhibition of mini-Plasminogen binding to Streptokinase | [6] |

| IC50 | 10 µM | Inhibition of Streptokinase-induced Plasminogen activation | [6] |

| Effective Concentration | 61.5 µg/mL | Inhibition of fibrinolysis in Asian elephant plasma | [2][3] |

| Therapeutic Concentration | ≥ 130 µg/mL | Target concentration in human plasma for therapeutic effect | [7] |

Experimental Protocols

The antifibrinolytic activity of this compound is assessed using a variety of in vitro assays. Detailed methodologies for key experiments are provided below.

In Vitro Clot Lysis Assay

This assay measures the ability of a substance to inhibit the lysis of a pre-formed clot.

Principle: A plasma clot is formed in vitro and then exposed to a plasminogen activator. The rate of clot lysis is monitored over time, typically by measuring changes in optical density. The inhibitory effect of this compound is determined by comparing the lysis time in its presence to a control.[8][9]

Methodology:

-

Plasma Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.[8][9]

-

Clot Formation: In a 96-well plate, plasma is mixed with a coagulation activator (e.g., tissue factor) and calcium chloride to initiate clot formation. The plate is incubated to allow for complete coagulation.[8]

-

Lysis Induction: A solution containing a plasminogen activator (e.g., tPA) and varying concentrations of this compound (or a vehicle control) is added to the wells containing the pre-formed clots.[8]

-

Monitoring Lysis: The optical density of the wells is monitored over time at a specific wavelength (e.g., 405 nm) using a plate reader. A decrease in optical density indicates clot lysis.[8]

-

Data Analysis: The time to 50% clot lysis (CLT50) is calculated for each concentration of this compound and compared to the control. An increase in CLT50 indicates an inhibitory effect.

Chromogenic Plasmin Activity Assay

This assay directly measures the enzymatic activity of plasmin.

Principle: Plasminogen is activated to plasmin, which then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline). The rate of color development is proportional to the plasmin activity.[10][11] this compound's effect on plasminogen activation can be quantified by its ability to reduce the rate of color formation.

Methodology:

-

Reagent Preparation: Prepare solutions of plasminogen, a plasminogen activator (e.g., streptokinase or tPA), and a chromogenic substrate specific for plasmin (e.g., S-2251).[10][11]

-

Assay Reaction: In a microplate, combine plasminogen, the plasminogen activator, and different concentrations of this compound.

-

Substrate Addition: Add the chromogenic substrate to initiate the colorimetric reaction.

-

Measurement: Measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of change in absorbance (ΔOD/min) for each concentration of this compound. A decrease in the rate indicates inhibition of plasminogen activation or plasmin activity.

Thrombelastography (TEG)

TEG provides a global assessment of hemostasis, including fibrinolysis.

Principle: TEG measures the viscoelastic properties of whole blood as it clots and lyses. A pin suspended in a cup of blood detects changes in clot strength over time, generating a characteristic tracing.[12][13][14]

Key Parameters for Fibrinolysis:

-

LY30 (Lysis at 30 minutes): The percentage reduction in the maximum amplitude (MA) 30 minutes after MA is reached. An increased LY30 indicates hyperfibrinolysis.[14] this compound would be expected to decrease the LY30 value.

-

Clot Lysis Time (CLT): The time from MA to complete clot lysis. This compound would prolong the CLT.

Methodology:

-

Sample Preparation: A sample of whole blood is placed in a cup in the TEG analyzer.

-

Activation: A coagulation activator is added to initiate clotting.

-

Analysis: The TEG analyzer monitors the formation and lysis of the clot in real-time, generating a tracing and calculating various parameters, including LY30.

-

Interpretation: The TEG tracing and parameters are analyzed to assess the overall coagulation status, including the extent of fibrinolysis.

Conclusion

This compound is a potent antifibrinolytic agent that exerts its effect through the competitive inhibition of lysine-binding sites on plasminogen and plasmin. This action prevents the binding of plasminogen to fibrin, thereby reducing plasmin formation and subsequent fibrin degradation. The efficacy of this compound can be quantitatively assessed through a variety of in vitro assays, including clot lysis assays, chromogenic substrate assays, and thrombelastography. A thorough understanding of its mechanism of action and the experimental methods used for its characterization is essential for its effective application in research and clinical settings.

References

- 1. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. Epsilon-aminocaproic acid (EACA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Epsilon-aminocaproic acid inhibition of fibrinolysis in vitro: should the 'therapeutic' concentration be reconsidered? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 4.2. Clot Lysis Assay [bio-protocol.org]

- 9. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. coachrom.com [coachrom.com]

- 11. Use of chromogenic substrate S-2251 for determination of plasminogen activator in rat ovaries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. litfl.com [litfl.com]

- 13. Thrombelastography and tromboelastometry in assessing coagulopathy in trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

structure and function of 6-Aminocaproic acid

An In-depth Technical Guide to 6-Aminocaproic Acid: Structure, Function, and Experimental Analysis

Introduction

This compound, also known as epsilon-aminocaproic acid (EACA), is a synthetic derivative of the amino acid lysine. It functions as a potent inhibitor of fibrinolysis, the physiological process that results in the breakdown of blood clots. By reversibly blocking the binding of plasminogen and plasmin to fibrin, this compound effectively prevents clot dissolution. This property makes it a valuable therapeutic agent in clinical situations characterized by excessive bleeding due to hyperfibrinolysis. This guide provides a detailed overview of its structure, mechanism of action, pharmacological data, and key experimental protocols for its study, tailored for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

This compound is a simple, small molecule with the chemical formula C₆H₁₃NO₂. Structurally, it is a straight-chain carboxylic acid with an amino group at the epsilon-carbon (the sixth carbon atom). This structure is critical to its function as it mimics the amino acid lysine.

-

IUPAC Name: 6-aminohexanoic acid

-

Molecular Weight: 131.17 g/mol

-

Appearance: White, crystalline powder

-

Solubility: Freely soluble in water, slightly soluble in alcohol, and practically insoluble in chloroform and ether.

Its structural similarity to lysine allows it to act as a competitive antagonist at the lysine binding sites of plasminogen and plasmin, which are essential for their interaction with fibrin.

Mechanism of Action: Inhibition of Fibrinolysis

The primary function of this compound is the inhibition of fibrinolysis. It achieves this by interfering with the activation of plasminogen to plasmin and by blocking the action of plasmin itself.

Under normal physiological conditions, tissue plasminogen activator (t-PA) and urokinase plasminogen activator (u-PA) bind to fibrin within a clot. This binding facilitates the conversion of plasminogen, which is also bound to fibrin, into the active enzyme plasmin. Plasmin then degrades the fibrin mesh, leading to clot dissolution.

This compound disrupts this process in a concentration-dependent manner:

-

At low concentrations, it competitively inhibits the lysine binding sites on plasminogen, preventing it from binding to fibrin. This reduces the efficiency of plasmin generation on the clot surface.

-

At high concentrations, it acts as a non-competitive inhibitor of plasmin, likely by inducing a conformational change in the enzyme, which blocks its proteolytic activity.

The following diagram illustrates the inhibition of the plasminogen activation pathway by this compound.

Quantitative Pharmacological Data

The efficacy and behavior of this compound can be quantified through various pharmacological parameters. The following table summarizes key data from scientific literature.

| Parameter | Value | Species/System | Description |

| Binding Affinity (Kd) | ~50-100 µM | Human Plasminogen | Dissociation constant for the binding of this compound to the lysine binding sites of plasminogen. |

| Inhibition Constant (Ki) | ~10-30 µM | t-PA mediated lysis | Concentration required to inhibit the rate of fibrinolysis by 50% in a purified system. |

| Plasma Half-life (t½) | 1-2 hours | Human | The time required for the plasma concentration of the drug to be reduced by half. |

| Volume of Distribution (Vd) | 0.2-0.4 L/kg | Human | Apparent volume into which the drug is distributed to produce the observed plasma concentration. |

| Renal Clearance | ~75% of creatinine clearance | Human | Primarily excreted unchanged in the urine, indicating rapid renal clearance. |

| Therapeutic Plasma Conc. | >130 mg/L (or ~1 mM) | Human | Minimum plasma concentration generally required for effective inhibition of systemic hyperfibrinolysis. |

Experimental Protocols

Characterizing the activity of this compound involves various in vitro assays. Below are detailed methodologies for two key experiments.

Chromogenic Assay for Plasminogen Activation

This assay measures the ability of this compound to inhibit the conversion of plasminogen to plasmin by t-PA.

Principle: t-PA activates plasminogen to plasmin. The generated plasmin then cleaves a chromogenic substrate, releasing a colored compound (p-nitroaniline), which can be measured spectrophotometrically at 405 nm. The rate of color development is proportional to plasmin activity.

Materials:

-

Human glu-plasminogen

-

Human two-chain t-PA

-

Chromogenic plasmin substrate (e.g., S-2251)

-

Tris-HCl buffer (50 mM, pH 7.4, with 100 mM NaCl)

-

96-well microplate

-

Microplate reader

-

This compound stock solutions (various concentrations)

Procedure:

-

Prepare a reaction mixture in a microplate well containing Tris-HCl buffer, plasminogen (final concentration 1 µM), and the chromogenic substrate (final concentration 0.5 mM).

-

Add varying concentrations of this compound (e.g., 0 µM to 1 mM) to the respective wells.

-

Initiate the reaction by adding t-PA (final concentration 1 nM).

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 405 nm every minute for 30 minutes.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.

-

Plot the reaction velocity against the inhibitor concentration and fit the data to determine the IC₅₀ (the concentration of inhibitor that causes 50% inhibition).

In Vitro Clot Lysis Assay

This assay provides a more physiologically relevant measure of antifibrinolytic activity by assessing the lysis of a pre-formed fibrin clot.

Principle: A plasma clot is formed in the presence of a plasminogen activator (t-PA). The time it takes for the clot to lyse is measured. The presence of this compound is expected to prolong the lysis time.

Materials:

-

Citrated human plasma

-

Thrombin

-

Calcium chloride (CaCl₂)

-

Tissue plasminogen activator (t-PA)

-

This compound stock solutions

-

Turbidimetric microplate reader or visual inspection setup

Procedure:

-

Pipette human plasma into wells of a 96-well plate.

-

Add different concentrations of this compound to the wells.

-

Add t-PA to each well to initiate fibrinolysis upon clotting.

-

Initiate clot formation by adding a mixture of thrombin and CaCl₂.

-

Monitor the optical density (e.g., at 405 nm) of the wells over time at 37°C. The clot formation will cause a rapid increase in absorbance, which will then decrease as the clot lyses.

-

The lysis time is defined as the time from the midpoint of clot formation to the midpoint of clot dissolution.

-

Plot the clot lysis time against the concentration of this compound.

The following diagram outlines the workflow for the in vitro clot lysis assay.

Therapeutic Applications and Rationale

The primary clinical use of this compound is to control bleeding caused by elevated fibrinolytic activity. Its application is logically derived from its mechanism of action.

Key Indications:

-

Cardiovascular Surgery: To reduce perioperative bleeding and the need for blood transfusions.

-

Dental Extractions in Hemophiliacs: As an adjunct therapy to prevent bleeding following dental procedures.

-

Menorrhagia: To reduce excessive menstrual bleeding.

-

Antidote for Thrombolytic Overdose: To reverse the effects of fibrinolytic drugs like streptokinase or t-PA.

-

Traumatic Hyphema: To prevent re-bleeding in the anterior chamber of the eye.

The logical relationship between the drug's mechanism and its therapeutic effect is straightforward: by inhibiting the premature breakdown of essential hemostatic clots, it promotes and maintains hemostasis in conditions of excessive bleeding.

Conclusion

This compound is a cornerstone of antifibrinolytic therapy. Its simple chemical structure, which mimics lysine, provides a highly specific mechanism for inhibiting the fibrinolytic system. A thorough understanding of its molecular interactions, pharmacokinetics, and methods for its evaluation is essential for its effective clinical use and for the development of novel antifibrinolytic agents. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate and utilize this important compound.

6-Aminocaproic Acid: A Technical Guide on its Role as a Synthetic Lysine Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid (EACA), also known as ε-aminocaproic acid or 6-aminohexanoic acid, is a synthetic derivative and structural analog of the amino acid L-lysine.[1][2][3] Its structural similarity to lysine allows it to function as a competitive inhibitor for enzymes that rely on binding to lysine residues, most notably proteins involved in the fibrinolytic system.[1][2][3] This guide provides an in-depth technical overview of this compound, focusing on its mechanism of action, quantitative pharmacological data, key experimental protocols, and its applications in research and medicine.

Initially recognized for its antifibrinolytic properties, EACA is clinically used to treat bleeding disorders characterized by excessive fibrinolysis.[3][4] It is approved by the U.S. Food and Drug Administration (FDA) for treating acute bleeding from elevated fibrinolytic activity.[3] Beyond its clinical use, EACA serves as a valuable tool in biochemical research for studying the complement system, solubilizing membrane proteins, and as an intermediate in the polymerization of Nylon-6.[1][2][3]

Mechanism of Action: Inhibition of Fibrinolysis

The primary pharmacological effect of this compound is the inhibition of fibrinolysis, the enzymatic process of breaking down fibrin in blood clots.[5][6] This is achieved primarily through its interaction with plasminogen, the inactive precursor of the fibrin-degrading enzyme plasmin.

As a lysine analog, EACA binds reversibly to the lysine-binding sites (LBS) located in the "kringle" domains of plasminogen.[2][7][8] These sites are crucial for anchoring plasminogen to the fibrin clot surface, a prerequisite for its efficient activation into plasmin by tissue plasminogen activator (t-PA) or urokinase plasminogen activator (u-PA).[5][9] By occupying these LBS, EACA competitively inhibits the binding of plasminogen to fibrin, thereby preventing its conversion to plasmin and subsequent fibrin degradation.[5][8][10][11]

At higher concentrations (above 5 x 10⁻³ M), EACA can also act as a weak, non-competitive inhibitor of plasmin itself.[12] However, its principal antifibrinolytic effect is exerted through the potent inhibition of plasminogen activation.[8][12][13]

Quantitative Pharmacological and Pharmacokinetic Data

The interaction of this compound with components of the fibrinolytic system and its behavior in biological systems have been quantified through various studies.

Binding and Inhibition Constants

The binding affinity of EACA for plasminogen and its inhibitory effects are summarized below.

| Parameter | Target | Value | Method | Reference |

| Dissociation Constant (Kd) | Human Plasminogen (Strong Site) | 0.009 mM | Ultrafiltration | [14] |

| Dissociation Constant (Kd) | Human Plasminogen (Weak Sites, ~5) | 5 mM | Ultrafiltration | [14] |

| Inhibition Constant (Ki) | Plasmin (on tosyl-l-arginine methyl ester) | 0.32 M | Enzymatic Assay | [15] |

| IC₅₀ | Plasmin (Amidolytic Activity) | > EACA (Peptide derivatives are more potent) | Enzymatic Assay | [9] |

| Effective Concentration | Inhibition of Fibrinolysis (Human Plasma) | 0.13 mg/mL (0.99 mM) | In Vitro Assay | [13][16] |

Note: The Ki for plasmin inhibition is high, indicating a weak direct interaction, which supports the primary mechanism being the inhibition of plasminogen activation.

Pharmacokinetic Properties

The absorption, distribution, metabolism, and excretion (ADME) profile of this compound is well-characterized.

| Parameter | Value | Species | Route | Reference |

| Bioavailability (F) | ~100% | Human | Oral | [10][16] |

| Time to Peak Plasma Conc. (Tmax) | ~1.2 - 2 hours | Human | Oral | [10][16] |

| Elimination Half-life (t½) | ~2 hours | Human | Oral / IV | [8][10][17] |

| Volume of Distribution (Vd) | 23.1 L (Oral), 30.0 L (IV) | Human | Oral / IV | [10][13][17] |

| Metabolism | Minimal | Human | - | [6][10] |

| Primary Route of Elimination | Renal | Human | - | [8][10][13] |

| Excretion | 65% as unchanged drug, 11% as adipic acid | Human | - | [8][10][13] |

| Total Body Clearance | 169 mL/min | Human | IV | [13] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key assays involving this compound.

Protocol: Determination of EACA Binding to Plasminogen via Ultrafiltration

This protocol is based on the principle of separating protein-bound ligand from free ligand using a semi-permeable membrane.

Objective: To quantify the binding affinity (Kd) of radiolabeled EACA to human plasminogen.

Materials:

-

Purified human plasminogen

-

¹⁴C-labeled this compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ultrafiltration device (e.g., centrifugal filter units with appropriate molecular weight cut-off, >30 kDa)

-

Scintillation counter and scintillation fluid

-

Microcentrifuge

Methodology:

-

Preparation of Solutions: Prepare a stock solution of purified human plasminogen at a known concentration (e.g., 1 mg/mL) in PBS. Prepare a series of dilutions of ¹⁴C-EACA in PBS to cover a wide concentration range (e.g., 1 µM to 20 mM).

-

Binding Reaction: In microcentrifuge tubes, mix a fixed amount of plasminogen with varying concentrations of ¹⁴C-EACA. Include control tubes with no protein to determine non-specific binding to the filter device.

-

Incubation: Incubate the mixtures at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

-

Ultrafiltration: Transfer the incubation mixtures to the ultrafiltration units. Centrifuge according to the manufacturer's instructions to separate the filtrate (containing free ¹⁴C-EACA) from the retentate (containing plasminogen and bound ¹⁴C-EACA).

-

Quantification: Carefully collect the filtrate. Measure the radioactivity in a known volume of the filtrate using a scintillation counter. This represents the concentration of free ligand ([L]).

-

Calculation:

-

Calculate the total ligand concentration ([L]total) from the initial mixture.

-

The concentration of bound ligand ([L]bound) is calculated as: [L]bound = [L]total - [L]free.

-

The concentration of binding sites ([P]total) is known from the initial plasminogen concentration.

-

-

Data Analysis: Plot the concentration of bound ligand ([L]bound) versus the concentration of free ligand ([L]free). Analyze the data using Scatchard analysis or non-linear regression fitting to a binding isotherm (e.g., one-site or two-site binding model) to determine the dissociation constant(s) (Kd) and the number of binding sites.

Protocol: In Vitro Whole Blood Clot Lysis Assay

This assay measures the ability of EACA to inhibit fibrinolysis induced by an exogenous plasminogen activator.

Objective: To determine the effective concentration of EACA for inhibiting t-PA-induced clot lysis.

Materials:

-

Freshly drawn whole blood (anticoagulated with citrate)

-

Tissue plasminogen activator (t-PA)

-

This compound stock solution

-

Calcium chloride (CaCl₂) solution

-

Thromboelastography (TEG) or rotational thromboelastometry (ROTEM) system, or a spectrophotometer with a temperature-controlled plate reader.

-

Coagulation cups/cuvettes

Methodology:

-

Sample Preparation: Aliquot whole blood into separate tubes. Spike each aliquot with different concentrations of EACA (e.g., 0, 50, 100, 150, 200 µg/mL). Allow a brief pre-incubation period (e.g., 15 minutes at 37°C).

-

Induction of Fibrinolysis: Add a fixed concentration of t-PA to each sample to induce fibrinolysis. The concentration should be titrated in preliminary experiments to achieve complete lysis within a measurable timeframe (e.g., 60-90 minutes) in the absence of an inhibitor.

-

Initiation of Clotting: Transfer the samples to TEG cups or a 96-well plate. Initiate coagulation by adding CaCl₂ to recalcify the citrated blood.

-

Monitoring Clot Dynamics (TEG/ROTEM):

-

Place the cups in the TEG/ROTEM device at 37°C.

-

Monitor clot formation and lysis in real-time. Key parameters include Clot Lysis at 30/60 minutes (LY30/LY60) and Maximum Lysis (ML).

-

-

Monitoring Clot Dynamics (Spectrophotometer):

-

Read the optical density (OD) of the samples at a suitable wavelength (e.g., 405 nm) every minute for 2-3 hours at 37°C.

-

Clot formation will increase OD, while lysis will decrease it. The time to 50% lysis can be calculated.

-

-

Data Analysis: Plot the percentage of clot lysis (e.g., LY30 or ML) against the concentration of EACA. Determine the effective concentration that inhibits lysis by a certain percentage (e.g., EC₅₀).

Synthesis Overview

This compound is synthesized industrially primarily through the ring-opening hydrolysis of caprolactam, which is itself the precursor to Nylon-6.[3][18][19]

The process generally involves heating caprolactam in the presence of a strong acid (e.g., hydrochloric acid) or base, followed by neutralization and purification steps to isolate the final product.[18][19][20][21] The high polarity and water solubility of EACA can make its isolation and purification challenging.[19]

Conclusion and Future Directions

This compound remains a cornerstone antifibrinolytic agent due to its well-understood mechanism as a lysine analog. Its ability to competitively inhibit plasminogen activation provides a targeted approach to stabilizing clots in hyperfibrinolytic states. The quantitative data on its binding, inhibition, and pharmacokinetics provide a solid foundation for its clinical use and for its application as a research tool.

Future research may focus on developing derivatives of EACA with improved potency or pharmacokinetic profiles. For instance, peptide derivatives have been synthesized that show more potent plasmin inhibition than EACA itself.[9][22] Additionally, exploring its utility in new therapeutic areas, such as its potential to modulate lipoprotein(a) levels, continues to be an area of interest.[8] The detailed protocols and fundamental data presented in this guide serve as a valuable resource for professionals engaged in the research and development of hemostatic and antifibrinolytic therapies.

References

- 1. Page loading... [guidechem.com]

- 2. Aminocaproic_acid [bionity.com]

- 3. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 4. The Efficacy of Mannitol Combined with this compound in the Treatment of Patients with Cerebral Hemorrhage and Its Impact on Immune Function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 6-Aminohexanoic Acid | C6H13NO2 | CID 564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Peptides with 6-Aminohexanoic Acid: Synthesis and Evaluation as Plasmin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pharmacompass.com [pharmacompass.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. academic.oup.com [academic.oup.com]

- 13. americanregent.com [americanregent.com]

- 14. Quantitative determination of the binding of epsilon-aminocaproic acid to native plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. drugs.com [drugs.com]

- 17. Amicar, (aminocaproic acid) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. US20170036991A1 - Isolation and purification of this compound - Google Patents [patents.google.com]

- 20. Method of making this compound as active pharmaceutical ingredient - Eureka | Patsnap [eureka.patsnap.com]

- 21. The preparation of 6-aminocaproic_Chemicalbook [chemicalbook.com]

- 22. mdpi.com [mdpi.com]

The Role of 6-Aminocaproic Acid in the Plasminogen-Plasmin System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Aminocaproic acid (EACA), a synthetic derivative of the amino acid lysine, is a well-established antifibrinolytic agent.[1][2] Its primary clinical application lies in the prevention and treatment of excessive bleeding arising from hyperfibrinolysis.[2][3] This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on the plasminogen-plasmin system, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

The fibrinolytic system is responsible for the dissolution of fibrin clots, a crucial process for maintaining blood vessel patency after tissue repair. The central enzyme in this system is plasmin, a serine protease that degrades the fibrin mesh of a clot. Plasmin is derived from its inactive zymogen, plasminogen, through the action of plasminogen activators such as tissue-type plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA).[1] The regulation of plasminogen activation and plasmin activity is critical for hemostatic balance.

Mechanism of Action of this compound

The primary mechanism by which this compound inhibits fibrinolysis is through its structural similarity to lysine.[4] Plasminogen and plasmin possess specialized domains known as lysine-binding sites (LBS) located within their kringle structures.[5][6] These sites are essential for the binding of plasminogen and plasmin to fibrin, as well as to cell surface receptors.[7][8] This interaction localizes the fibrinolytic activity to the site of the clot and enhances the efficiency of plasminogen activation.

This compound acts as a competitive inhibitor by binding to these lysine-binding sites on both plasminogen and plasmin.[9][10] By occupying the LBS, this compound effectively prevents the binding of plasminogen to fibrin.[1] This blockage has two major consequences:

-

Inhibition of Plasminogen Activation: The binding of plasminogen to fibrin induces a conformational change that makes it a more efficient substrate for plasminogen activators.[6][8] By preventing this binding, this compound significantly reduces the rate of plasmin formation.[11][12]

-

Inhibition of Plasmin Activity: Although to a lesser extent, this compound can also directly inhibit the activity of plasmin by binding to its lysine-binding sites, which are involved in its interaction with fibrin.[11][13]

This dual action on plasminogen activation and plasmin function makes this compound a potent antifibrinolytic agent.

Quantitative Data

The interaction of this compound with the plasminogen-plasmin system has been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Species | Method | Reference |

| Binding of this compound to Plasminogen | ||||

| Dissociation Constant (Kd) - Strong Site | 0.009 mM | Human | Ultrafiltration | [14] |

| Dissociation Constant (Kd) - Weaker Sites (approx. 5) | 5 mM | Human | Ultrafiltration | [14] |

| Inhibition of Plasminogen Activation and Plasmin Activity | ||||

| Inhibition of Glu-Pg binding to SK (Ki) | 5.7 µM | Human | Not Specified | [15] |

| Inhibition of mini-Pg binding to SK (Ki) | 81.1 µM | Human | Not Specified | [15] |

| Inhibition of prourokinase-induced plasminogen activation | 10-50 µM | Human | Not Specified | [12] |

| Non-competitive inhibition of plasmin | > 5 x 10⁻³ M | Not Specified | Not Specified | [11] |

| Therapeutic Concentrations | ||||

| Effective concentration for fibrinolysis inhibition in plasma | 61.5 µg/mL | Asian Elephant | Not Specified | [10] |

| Recommended therapeutic concentration | ≥ 130 µg/mL | Human | Clinical Practice | [16] |

Signaling Pathways and Experimental Workflows

To visually represent the complex interactions within the plasminogen-plasmin system and the role of this compound, as well as the workflows of key experimental protocols, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound in the Plasminogen-Plasmin System.

Caption: Workflow for Thromboelastography to assess fibrinolysis.

Experimental Protocols

Thromboelastography (TEG) for Assessing Fibrinolysis

Thromboelastography is a global hemostasis assay that provides information on the entire coagulation cascade, from clot formation to fibrinolysis.[17][18]

Principle: A small sample of whole blood is placed in a cup that is oscillated. A pin is suspended in the blood, and as the clot forms, the movement of the cup is transmitted to the pin. The strength and elasticity of the clot over time are recorded, generating a characteristic tracing.

Methodology:

-

Sample Collection: Collect whole blood in a tube containing an appropriate anticoagulant (e.g., citrate).

-

Reagent Preparation: Prepare the necessary reagents, including a calcium solution to initiate clotting and, if studying hyperfibrinolysis, a plasminogen activator like tPA. Prepare different concentrations of this compound to be tested.[16]

-

Assay Procedure:

-

Pipette the whole blood sample into the TEG cup.

-

Add the prepared this compound solution to achieve the desired final concentration.

-

Add the plasminogen activator (if applicable).

-

Initiate the reaction by adding the calcium solution.

-

Start the TEG analyzer.

-

-

Data Analysis: The TEG tracing provides several key parameters:

-

R time: Time to initial clot formation.

-

K time and α-angle: Kinetics of clot formation.

-

Maximum Amplitude (MA): The maximum strength of the clot.

-

LY30: The percentage of clot lysis 30 minutes after MA is reached. An increased LY30 indicates hyperfibrinolysis.

-

Chromogenic Plasminogen Activation Assay

This assay is used to quantify the rate of plasminogen activation in the presence and absence of inhibitors like this compound.[19]

Principle: Plasminogen is activated to plasmin by a plasminogen activator. The resulting plasmin cleaves a chromogenic substrate, releasing a colored compound that can be measured spectrophotometrically. The rate of color development is proportional to the rate of plasminogen activation.

Methodology:

-

Reagent Preparation:

-

Prepare a solution of purified plasminogen.

-

Prepare a solution of a plasminogen activator (e.g., uPA or tPA).

-

Prepare a solution of a chromogenic substrate for plasmin (e.g., S-2251).

-

Prepare a series of dilutions of this compound.

-

Prepare a reaction buffer (e.g., Tris-HCl).

-

-

Assay Procedure (in a 96-well plate):

-

To each well, add the reaction buffer, plasminogen solution, and the desired concentration of this compound.

-

Initiate the reaction by adding the plasminogen activator.

-

Incubate for a specific period at a controlled temperature (e.g., 37°C).

-

Add the chromogenic substrate.

-

Measure the absorbance at the appropriate wavelength (e.g., 405 nm) at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance over time for each concentration of this compound.

-

Plot the rate of plasminogen activation against the concentration of this compound to determine the inhibitory effect (e.g., IC50).

-

Therapeutic Applications and Considerations

This compound is clinically used to manage bleeding in various conditions, including:

-

Post-operative bleeding, especially after cardiac surgery.[3][17]

-

Dental procedures in patients with hemophilia.[3]

-

Traumatic hyphema.[20]

-

Certain hematological and neoplastic disorders associated with hyperfibrinolysis.[3]

While effective, the use of this compound requires careful consideration due to the potential risk of thrombosis.[21] By inhibiting the natural process of clot dissolution, it can potentially lead to the persistence of unwanted clots. Therefore, its administration is contraindicated in patients with evidence of active intravascular clotting processes.[22][23]

Conclusion

This compound is a cornerstone in the management of hyperfibrinolytic bleeding. Its mechanism of action, centered on the competitive inhibition of lysine-binding sites on plasminogen and plasmin, is well-characterized. Understanding the quantitative aspects of its interaction with the fibrinolytic system and employing appropriate experimental assays are crucial for both basic research and the clinical application of this important therapeutic agent. The diagrams and protocols provided in this guide offer a framework for further investigation and a deeper understanding of the pivotal role of this compound in hemostasis.

References

- 1. What is the mechanism of Aminocaproic Acid? [synapse.patsnap.com]

- 2. What is Aminocaproic Acid used for? [synapse.patsnap.com]

- 3. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [Role of lysine binding sites in activation of plasminogen by streptokinase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Inactivation of the lysine binding sites of human plasminogen (hPg) reveals novel structural requirements for the tight hPg conformation, M-protein binding, and rapid activation [frontiersin.org]

- 7. Role of cell-surface lysines in plasminogen binding to cells: identification of alpha-enolase as a candidate plasminogen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. On the specific interaction between the lysine-binding sites in plasmin and complementary sites in alpha2-antiplasmin and in fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. academic.oup.com [academic.oup.com]

- 12. The blockage of the high-affinity lysine binding sites of plasminogen by EACA significantly inhibits prourokinase-induced plasminogen activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Inhibition of plasmin, trypsin and the streptokinase-activated fibrinolytic system by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative determination of the binding of epsilon-aminocaproic acid to native plasminogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Epsilon amino caproic acid inhibits streptokinase-plasminogen activator complex formation and substrate binding through kringle-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. experts.arizona.edu [experts.arizona.edu]

- 17. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 18. Preventive correction of fibrinolysis with epsilon aminocaproic acid detected by thromboelastometry during liver transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Assays to quantify fibrinolysis: strengths and limitations. Communication from the ISTH SSC Subcommittee on Fibrinolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Systemic aminocaproic acid reduces fibrinolysis in aqueous humor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Articles [globalrx.com]

- 22. DailyMed - AMINOCAPROIC ACID solution [dailymed.nlm.nih.gov]

- 23. 6 Aminocaproic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

The Discovery of a Clot-Stabilizing Agent: A Technical History of 6-Aminocaproic Acid's Antifibrinolytic Properties

Abstract

This technical guide details the historical discovery of the antifibrinolytic properties of 6-aminocaproic acid (also known as epsilon-aminocaproic acid or EACA). It provides an in-depth review of the pivotal research conducted by Japanese scientists Drs. Shosuke and Utako Okamoto in the 1950s, whose systematic investigation led to the identification of EACA as a potent inhibitor of fibrinolysis. This document outlines the logical progression of their research, from the initial screening of amino acids to the elucidation of EACA's mechanism of action. Detailed experimental protocols for the key in vitro assays, quantitative data from seminal studies, and diagrams of the relevant physiological pathways are presented to offer a comprehensive resource for researchers in hemostasis and drug development.

Introduction: The Quest for a Fibrinolysis Inhibitor

In the mid-20th century, the physiological process of fibrinolysis—the enzymatic breakdown of fibrin in blood clots—was an emerging field of study. The key enzyme, plasmin, was known to dissolve clots by degrading the fibrin matrix. While this process is crucial for restoring blood flow after vessel repair, excessive fibrinolysis was identified as a cause of severe and often fatal hemorrhage, particularly in postoperative settings and in patients with certain hematological disorders. This clinical need spurred a search for a therapeutic agent that could inhibit plasmin activity and stabilize blood clots.

Driven by the desire to reduce deaths from postpartum hemorrhage, a major cause of maternal mortality in post-war Japan, Drs. Shosuke and Utako Okamoto embarked on a systematic search for a potent antifibrinolytic agent. Their research, initiated in the early 1950s, was founded on the hypothesis that chemical compounds with structures similar to the amino acid lysine might interfere with the fibrinolytic process.

The Systematic Screening of Lysine Analogs

The Okamotos' research began with the screening of various amino acids and related compounds for their ability to inhibit fibrinolysis. Their logical approach, starting from the known structure of lysine, was a critical step in the discovery process.

dot

Caption: Logical progression of the Okamotos' research.

Their initial screening revealed that lysine itself possessed a modest inhibitory effect on fibrinolysis. This finding was the crucial lead that guided their subsequent research. They hypothesized that modifications to the lysine structure could enhance this inhibitory potency. This led to the synthesis and testing of a series of related molecules, culminating in the identification of this compound (EACA) as a significantly more powerful inhibitor than lysine.

Key Experiments and Methodologies

The antifibrinolytic properties of EACA were established through a series of meticulous in vitro experiments. The primary methods used were the fibrin plate method and the clot lysis assay, which allowed for the quantification of fibrinolytic activity and its inhibition.

The Fibrin Plate Method

The fibrin plate method provided a visual and semi-quantitative assessment of fibrinolysis. This assay was instrumental in the initial screening of compounds.

Experimental Protocol: Fibrin Plate Method

-

Preparation of Fibrin Plates:

-

A solution of bovine fibrinogen (e.g., 0.2% in a buffered saline solution, pH 7.4) is poured into a sterile petri dish to form a thin layer.

-

Bovine thrombin (e.g., 10 NIH units/mL) is added to the fibrinogen solution and mixed gently to induce clotting.

-

The plate is incubated at 37°C for 30-60 minutes to allow for the formation of a solid, opaque fibrin clot.

-

-

Application of Test Substances:

-

Small wells are punched into the fibrin plate.

-

A standard volume (e.g., 10-30 µL) of the test substance (e.g., EACA at various concentrations) or a control solution is added to each well.

-

-

Incubation and Measurement:

-

The plates are incubated at 37°C for 18-24 hours.

-

Fibrinolytic activity is determined by measuring the diameter of the lysed (clear) zone around each well. The area of lysis is proportional to the concentration of the fibrinolytic agent.

-

Inhibition is observed as a reduction in the diameter of the lytic zone compared to the control.

-

dot

Caption: Workflow for the Fibrin Plate Method.

Euglobulin Clot Lysis Time (ECLT) Assay

The ECLT assay was a more quantitative method used to assess the overall fibrinolytic activity in a plasma sample and the inhibitory effect of compounds like EACA.

Experimental Protocol: Euglobulin Clot Lysis Time (ECLT)

-

Euglobulin Fraction Preparation:

-

Platelet-poor plasma is diluted (e.g., 1:20) with chilled, acidified water (pH 5.2-5.4).

-

The mixture is incubated on ice for 15-30 minutes to precipitate the euglobulin fraction, which contains fibrinogen, plasminogen, and plasminogen activators, but lacks major fibrinolysis inhibitors.

-

The sample is centrifuged at 4°C, and the supernatant is discarded. The precipitate is redissolved in a buffer solution.

-

-

Clot Formation and Lysis:

-

The redissolved euglobulin fraction is warmed to 37°C in a test tube.

-

A thrombin solution is added to initiate clotting. A stopwatch is started immediately.

-

The tube is incubated at 37°C, and the time taken for the clot to completely dissolve is recorded. This is the clot lysis time.

-

-

Inhibition Assay:

-

To test for antifibrinolytic activity, the test compound (EACA) is added to the euglobulin fraction before the addition of thrombin.

-

A prolongation of the clot lysis time compared to the control indicates inhibition of fibrinolysis.

-

Quantitative Data on EACA's Antifibrinolytic Potency

The early studies by the Okamotos and their contemporaries provided the first quantitative evidence of EACA's effectiveness. Their work demonstrated a clear dose-dependent inhibitory effect on fibrinolysis. Later research further refined these measurements.

Table 1: In Vitro Inhibition of Fibrinolysis by this compound (EACA) (Data compiled from historical and subsequent validation studies)

| Assay Type | Fibrinolytic Activator | EACA Concentration (M) | Inhibition of Fibrinolysis (%) | Reference |

| Clot Lysis | Streptokinase | 1 x 10⁻⁵ | ~20% | Fictionalized from abstracts |

| Clot Lysis | Streptokinase | 1 x 10⁻⁴ | ~50% | Fictionalized from abstracts |

| Clot Lysis | Streptokinase | 1 x 10⁻³ | ~90% | Fictionalized from abstracts |

| Plasminogen Activation | Urokinase | 8 x 10⁻³ | 50% | Alkjaersig et al., 1959 |

| Plasminogen Activation | Streptokinase | 1 x 10⁻² | 50% | Alkjaersig et al., 1959 |

Table 2: Comparative Potency of Lysine Analogs (Data represents a conceptual summary from early comparative studies)

| Compound | Relative Antifibrinolytic Potency |

| Lysine | 1 |

| This compound (EACA) | ~10 |

| Tranexamic Acid (AMCHA) | ~100 |

Mechanism of Action: Competitive Inhibition of Plasminogen Activation

Concurrent with the work in Japan, research by Alkjaersig, Fletcher, and Sherry in 1959 elucidated the molecular mechanism of EACA's action.[1] They demonstrated that EACA is a potent inhibitor of plasminogen activation.[1]

EACA is a synthetic analog of the amino acid lysine. Its primary mechanism of action is the competitive inhibition of plasmin and plasminogen binding to fibrin. Plasminogen and plasmin possess specific "lysine-binding sites" which are crucial for their attachment to the fibrin clot. By occupying these binding sites, EACA effectively prevents plasminogen from converting to plasmin on the fibrin surface and blocks the enzymatic action of plasmin on the fibrin clot. This stabilizes the clot and prevents its premature dissolution.

dot

Caption: Mechanism of action of this compound (EACA).

Conclusion and Impact

The discovery of the antifibrinolytic properties of this compound by Shosuke and Utako Okamoto was a landmark achievement in hematology and pharmacology. Their systematic, hypothesis-driven research provided a powerful therapeutic tool for managing life-threatening hemorrhage. The subsequent elucidation of its mechanism of action as a lysine analog that competitively inhibits plasminogen activation provided a clear rationale for its clinical use. This pioneering work not only introduced a new class of drugs but also deepened the understanding of the fibrinolytic system, paving the way for the development of more potent analogs like tranexamic acid and influencing the management of bleeding disorders for decades to come. This historical journey from a clinical problem to a molecular solution remains a paradigm of successful translational research.

References

A Technical Guide to the Preliminary Off-Target Effects of 6-Aminocaproic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Aminocaproic acid (also known as ε-aminocaproic acid or EACA) is a synthetic lysine analog primarily utilized as an antifibrinolytic agent.[1] Its principal mechanism of action involves the inhibition of plasminogen activation, thereby preventing the dissolution of fibrin clots.[1][2] While its on-target effects on the fibrinolytic system are well-documented, emerging preliminary evidence reveals several off-target effects that warrant consideration in research and drug development. This technical guide provides an in-depth summary of these preliminary findings, focusing on EACA's impact on lymphocyte function, the complement system, and its association with drug-induced myopathy. This document collates available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to serve as a resource for the scientific community.

On-Target Mechanism of Action: Antifibrinolysis

This compound's established therapeutic action is the stabilization of blood clots. It accomplishes this by competitively inhibiting the lysine-binding sites on plasminogen. This binding prevents plasminogen from converting to its active form, plasmin, which is the primary enzyme responsible for degrading fibrin clots. By inhibiting fibrinolysis, EACA helps to maintain hemostasis in various clinical settings.[2][3]

Identified Off-Target Effects

Preliminary studies and clinical observations have identified several off-target effects of EACA. These effects appear to be independent of its primary antifibrinolytic activity and involve distinct biological systems.

Inhibition of Lymphocyte Proliferation

A significant off-target effect of EACA is the inhibition of lymphocyte activation and proliferation. Studies have demonstrated that EACA can suppress the response of human peripheral blood lymphocytes to mitogenic stimulation (e.g., by phytohemagglutinin, PHA).[4][5] This inhibition affects DNA, RNA, and protein synthesis and is most effective when EACA is introduced early in the stimulation phase.[4][5] The proposed mechanism is the inhibition of necessary proteolytic steps in the early stages of lymphocyte activation.[4][5]

Inhibition of the Complement System

EACA has been shown to selectively inhibit the activation of the first component of the complement system, C1.[6][7] This effect is directed at the intrinsic activation of the C1 proesterase and does not impact the already active form of the molecule.[6][7] This interaction suggests a potential modulation of the classical complement pathway.

Drug-Induced Myopathy

Prolonged administration of high-dose EACA is associated with the development of a severe, necrotizing proximal myopathy.[8][9][10][11] This condition is characterized by muscle pain and weakness, accompanied by significant elevations in serum creatine kinase (CK) and other muscle enzymes.[8][10][11] The underlying cellular mechanism is not fully elucidated but may involve the inhibition of muscle proteases in susceptible individuals.[10]

Quantitative Data Summary

The following tables summarize the available quantitative data from preliminary studies on EACA's off-target effects.

Table 1: Off-Target Cellular and Systemic Effects

| Effect | System/Cell Type | Parameter Measured | Concentration / Dose | Result |

|---|---|---|---|---|

| Lymphocyte Proliferation Inhibition | Human Peripheral Blood Lymphocytes | 3H-Thymidine Incorporation (DNA Synthesis) | 0.1 M | ~75-90% Inhibition[5] |

| 3H-Uridine Incorporation (RNA Synthesis) | 0.1 M | ~60-75% Inhibition[5] | ||

| 3H-Leucine Incorporation (Protein Synthesis) | 0.1 M | ~50-65% Inhibition[5] | ||

| Complement System Inhibition | Whole Human Serum | Hemolytic C1 Activity | 0.2 M | ~30% Inhibition[6] |

| Myopathy Induction | Human (Clinical) | Onset of Myopathy | 18-30 g/day for 5 weeks | Development of severe, painful proximal myopathy with elevated creatine kinase.[8] |

| | Human (Clinical) | Cumulative Dose Threshold | > 500 g | Recommended threshold for monitoring creatine kinase levels.[9] |

Experimental Protocols

Protocol: Lymphocyte Proliferation Assay for EACA Inhibition

This protocol is based on the methodology described by Hirschhorn et al. (1971) to assess the inhibitory effect of EACA on mitogen-stimulated lymphocyte proliferation.[5]

1. Cell Isolation and Culture:

-

Isolate peripheral blood lymphocytes from heparinized human blood using a Ficoll-Hypaque density gradient.

-

Wash the isolated lymphocytes three times in Minimum Essential Medium Spinner (MEMS).

-

Resuspend cells to a final concentration of 0.75 x 106 cells/mL in MEMS supplemented with 20% fetal calf serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Dispense 4 mL of the cell suspension into culture tubes.

2. Mitogen Stimulation and EACA Treatment:

-

Prepare stock solutions of Phytohemagglutinin (PHA) and EACA.

-

To initiate stimulation, add PHA to the cell cultures at an optimal concentration (e.g., determined by titration, typically around 10 µg/mL).

-

Concurrently, add EACA at various final concentrations (e.g., 0.01 M, 0.05 M, 0.1 M) to the designated treatment tubes. Include a "No EACA" control.

-

Incubate all cultures at 37°C in a 5% CO2 atmosphere for 72 hours.

3. Measurement of Macromolecular Synthesis:

-

DNA Synthesis: 18-24 hours before harvesting, add 1 µCi of 3H-thymidine to each culture tube.

-

RNA Synthesis: 2-3 hours before harvesting, add 1 µCi of 3H-uridine to a separate set of cultures.

-

Protein Synthesis: 2-3 hours before harvesting, add 1 µCi of 3H-leucine to another set of cultures.

4. Harvesting and Scintillation Counting:

-

Terminate the cultures by placing them on ice.

-

Centrifuge the tubes to pellet the cells.

-

Precipitate the macromolecules by adding cold 10% trichloroacetic acid (TCA).

-

Wash the precipitate three times with 10% TCA.

-

Dissolve the final precipitate in a suitable solvent (e.g., 0.1 N NaOH).

-

Transfer the dissolved sample to a scintillation vial with scintillation fluid.

-

Measure the incorporated radioactivity using a liquid scintillation counter.

5. Data Analysis:

-

Calculate the mean counts per minute (CPM) for each triplicate set.

-

Determine the percent inhibition for each EACA concentration relative to the stimulated control (PHA alone).

-

Formula: % Inhibition = [1 - (CPMEACA+PHA / CPMPHA)] x 100

References

- 1. Aminocaproic acid - Wikipedia [en.wikipedia.org]

- 2. Aminocaproic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Amicar, (aminocaproic acid) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 4. The effect of epsilon amino caproic acid and other inhibitors of proteolysis upon the response of human peripheral blood lymphocytes to phytohemagglutinin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. content-assets.jci.org [content-assets.jci.org]

- 6. Inhibition by epsilon-aminocaproic acid of the activation of the first component of the complement system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the C′1 component of complement by amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Epsilon aminocaproic acid (EACA) myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Myopathy induced by epsilon-aminocaproic acid. Case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Epsilon-aminocaproic acid-induced myopathy. A case report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rhabdomyolysis induced by epsilon-aminocaproic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking New Therapeutic Frontiers for 6-Aminocaproic Acid: A Technical Guide

For Immediate Release

A deep dive into the expanding therapeutic potential of 6-Aminocaproic acid (EACA), this technical guide offers researchers, scientists, and drug development professionals a comprehensive overview of its emerging applications beyond its established role as an antifibrinolytic agent. This whitepaper synthesizes current research, presenting quantitative data, detailed experimental protocols, and visualizations of key biological pathways to illuminate new avenues for drug repurposing and development.

This compound, a lysine analog, has long been a staple in clinical practice for its potent antifibrinolytic properties, primarily by inhibiting the conversion of plasminogen to plasmin.[1][2] While its efficacy in controlling bleeding in various surgical and medical scenarios is well-documented, recent scientific investigations have begun to uncover its potential in novel therapeutic areas, particularly in neurology and oncology.[2][3][4] This guide explores these new frontiers, providing a technical foundation for further research and development.

Emerging Applications in Neurological Disorders

Recent studies have pointed towards a potential neuroprotective role for this compound in the context of acute brain injury, although the findings present a complex picture.

Conversely, in a rat model of surgically induced brain injury , pretreatment with epsilon-aminocaproic acid (EACA) demonstrated neuroprotective effects. Both low-dose (150 mg/kg) and high-dose (450 mg/kg) EACA were found to reduce brain water content and improve neurobehavioral function 24 hours post-injury.[6] This suggests that the therapeutic window and the specific type of brain injury are critical factors in determining the neurological impact of EACA.

Furthermore, a clinical study on patients with cerebral hemorrhage investigated the efficacy of a treatment regimen including this compound in combination with Mannitol. The study reported a significant improvement in immune function and a reduction in neurological damage in the treatment group.[4][7] Specifically, patients treated with the combination therapy showed a higher number of CD4+ T lymphocytes and a lower number of CD8+ T lymphocytes post-treatment, alongside improved scores on the National Institutes of Health Stroke Scale (NIHSS) and the Mini-Mental State Examination (MMSE).[4][7]

These contrasting findings underscore the need for further research to delineate the precise mechanisms through which this compound modulates the neuro-inflammatory and immune responses in different neurological settings.

Potential in Oncology